(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Overview
Description
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring and a hydroxymethyl group at the 1 position. It is a white to light yellow crystalline powder with a molecular formula of C2HBr2N3O and a molecular weight of 226.86 g/mol .
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways involved in cancer progression .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to improved pharmacokinetics .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to yield 3,5-dibromo-1H-1,2,4-triazole. This intermediate is then treated with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxymethyl group to a methyl group
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether
Major Products
Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of de-brominated or methylated triazoles
Scientific Research Applications
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the hydroxymethyl group but shares similar bromination patterns.
3,5-Dimethyl-1H-1,2,4-triazole: Contains methyl groups instead of bromine atoms.
3-Chloro-1-methyl-1H-1,2,4-triazole: Contains a chlorine atom and a methyl group instead of bromine atoms .
Uniqueness
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,5-dibromo-1,2,4-triazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFMZPKQLUIZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=NC(=N1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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